molecular formula C11H15BO5 B1271546 (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid CAS No. 380430-69-3

(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid

Cat. No. B1271546
CAS RN: 380430-69-3
M. Wt: 238.05 g/mol
InChI Key: CCJCGIZQPLKYDW-UHFFFAOYSA-N
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Description

The compound (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is a type of boronic acid derivative. It is also known as tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbonate . The empirical formula of this compound is C17H25BO5 and its linear formula is C6H4OCOOC(CH3)3C2BO2(CH3)4. The molecular weight of this compound is 320.19 .


Synthesis Analysis

Boronic acids, including (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The molecular structure of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is represented by the linear formula C6H4OCOOC(CH3)3C2BO2(CH3)4 .


Chemical Reactions Analysis

Boronic acids, such as (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, have been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .


Physical And Chemical Properties Analysis

The compound (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid has a molecular weight of 222.05 g/mol . The melting point of its pinacol ester derivative is 84-88 °C .

Scientific Research Applications

Drug Delivery Systems

Boronic acids and their esters, including phenylboronic acids, have gained attention as potential drug carriers. Their unique properties allow for targeted drug delivery. Researchers explore their use in prodrug design, where the boronic acid moiety can be selectively cleaved in tumor tissues, releasing the active drug. This approach minimizes off-target effects and enhances therapeutic efficacy .

Neutron Capture Therapy (NCT)

Boron-carriers play a crucial role in NCT, a cancer treatment that exploits the high neutron capture cross-section of boron-10. Phenylboronic acids, due to their boron content, can selectively accumulate in tumor cells. Upon neutron irradiation, boron-10 captures neutrons, leading to localized nuclear reactions and tumor cell destruction. Researchers investigate phenylboronic acids as potential NCT agents .

Organic Synthesis

Phenylboronic acids serve as versatile reagents in organic synthesis. They participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds. These reactions are essential for constructing complex organic molecules, such as pharmaceutical intermediates and natural products. Researchers explore the use of 3-T-BUTOXYCARBOXYPHENYLBORONIC ACID in these synthetic transformations .

Catalysis

Boronic acids exhibit Lewis acidity, making them useful catalysts. Researchers investigate their role in various catalytic processes, including C-C bond formation, asymmetric transformations, and cross-coupling reactions. Phenylboronic acids, including 3-T-BUTOXYCARBOXYPHENYLBORONIC ACID, contribute to green and sustainable synthetic methodologies .

Fluorescent Sensors

Phenylboronic acids can reversibly bind to diols and sugars. Researchers design fluorescent sensors based on this property. When the boronic acid moiety interacts with a specific analyte (e.g., glucose), it undergoes a conformational change, resulting in fluorescence modulation. These sensors find applications in glucose monitoring and environmental sensing .

Materials Science

Boronic acids contribute to the development of functional materials. Researchers explore their use in polymer chemistry, supramolecular assemblies, and surface modification. Phenylboronic acids can form dynamic covalent bonds, allowing for stimuli-responsive materials. Potential applications include drug-eluting coatings and smart materials .

Biomedical Imaging

Phenylboronic acids can be functionalized with imaging probes (e.g., fluorophores or radionuclides). Researchers investigate their use as molecular imaging agents for positron emission tomography (PET) or fluorescence imaging. These agents enable non-invasive visualization of specific biological processes or disease markers .

Chemical Biology

Researchers study phenylboronic acids to understand their interactions with biomolecules. These compounds can selectively bind to cis-diols in carbohydrates, nucleotides, and proteins. By exploiting this binding specificity, researchers develop tools for studying cellular processes, such as glycoprotein analysis and drug target identification .

Mechanism of Action

Boronic acids, including (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, have been found to form stable transition complexes with sugars and amino acids . This property has been exploited in the inhibition of NorA efflux pump .

properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO5/c1-11(2,3)17-10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7,14-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJCGIZQPLKYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501267771
Record name 3-Boronophenyl 1,1-dimethylethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid

CAS RN

380430-69-3
Record name 3-Boronophenyl 1,1-dimethylethyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380430-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Boronophenyl 1,1-dimethylethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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